2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a fused imidazole and oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a one-pot sequential intramolecular cyclization followed by Suzuki–Miyaura or Sonogashira reactions under microwave irradiation has been reported . This method allows for efficient access to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings can enhance reaction rates and improve overall efficiency. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized imidazo[2,1-b]oxazole compounds.
Scientific Research Applications
2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound’s structure allows it to bind to enzymes and disrupt their normal function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroimidazole: Similar in structure but lacks the fused oxazole ring.
5-Nitroimidazo[1,2-a]pyridine: Contains a fused pyridine ring instead of an oxazole ring.
2-Methyl-5-nitroimidazo[1,2-a]thiazole: Contains a fused thiazole ring.
Uniqueness
2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole is unique due to its fused imidazole and oxazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73332-79-3 |
---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-methyl-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C6H7N3O3/c1-4-3-8-5(9(10)11)2-7-6(8)12-4/h2,4H,3H2,1H3 |
InChI Key |
WXPYBUNRDDNOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=CN=C2O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.